4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with a fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton . It is an important structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of “this compound” consists of fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .Scientific Research Applications
Synthesis Methods and Chemical Transformations
- 4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine and related compounds are synthesized through various chemical methods. For example, Thibault et al. (2003) detailed the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine via regioselective fluorination methods (Thibault, L’Heureux, Bhide, & Ruel, 2003). Similarly, Alekseyev, Amirova, and Terenin (2015) developed a synthetic route for 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks (Alekseyev, Amirova, & Terenin, 2015).
Application in Drug Discovery
- The compound and its derivatives are explored in drug discovery, particularly as kinase inhibitors. For instance, Caballero et al. (2011) conducted docking and QSAR studies on derivatives like 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline as c-Met kinase inhibitors (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011). Also, Carbone et al. (2013) synthesized 1H-pyrrolo[2,3-b]pyridine derivatives showing biological effects in models of diffuse malignant peritoneal mesothelioma, acting as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).
Fluorescent Chemosensors
- This compound and its analogs have potential applications as chemosensors. Maity et al. (2018) demonstrated the use of 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores, which are sensitive to Fe3+/Fe2+ cations and applicable in living cells (Maity, Naskar, Goswami, Prodhan, Chaudhuri, Chaudhuri, & Mukhopadhyay, 2018).
Radiopharmaceuticals
- In radiopharmaceutical research, compounds like 3-fluoro-4-nitropyridine N-oxide, derived from related structures, have been developed for direct fluorination, showcasing potential in pharmaceutical and radiopharmaceutical applications (Brugarolas, Freifelder, Cheng, & DeJesus, 2016).
Mechanism of Action
Target of Action
The primary targets of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It’s noted that the compound has a low molecular weight , which could potentially influence its pharmacokinetic properties.
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways. The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range . These interactions are primarily driven by the binding of this compound to the ATP-binding site of the FGFRs, leading to the inhibition of their kinase activity.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. For instance, in breast cancer 4T1 cells, this compound significantly reduces cell viability and promotes programmed cell death . Additionally, it affects cell signaling pathways by inhibiting the downstream signaling of FGFRs, which includes pathways such as RAS-MEK-ERK and PI3K-Akt.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with FGFRs. The compound binds to the ATP-binding pocket of the kinase domain, preventing ATP from accessing the site and thereby inhibiting the phosphorylation of tyrosine residues. This inhibition disrupts the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis . Furthermore, this compound has been shown to modulate gene expression by affecting transcription factors regulated by FGFR signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light and heat. In vitro studies have demonstrated that the inhibitory effects on FGFRs are sustained over several hours, with a gradual decrease in activity observed after 24 hours. Long-term studies in vivo have shown that repeated administration of this compound can lead to sustained inhibition of tumor growth in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits FGFR activity without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. Threshold effects have been identified, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels in cells . The compound’s metabolism is crucial for understanding its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to bind to plasma proteins, which facilitates its distribution in the bloodstream. Additionally, it can be actively transported into cells via membrane transporters, influencing its localization and accumulation in target tissues . These transport mechanisms are essential for its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules. Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments. Additionally, the presence of targeting signals within the compound’s structure may direct it to organelles such as the endoplasmic reticulum or mitochondria . Understanding its subcellular localization is vital for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFURRWOJZGCSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730508 | |
Record name | 4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916177-01-0 | |
Record name | 4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916177-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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